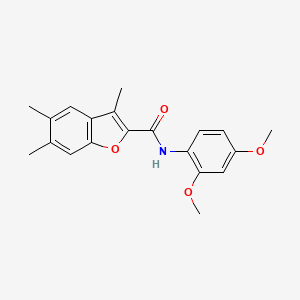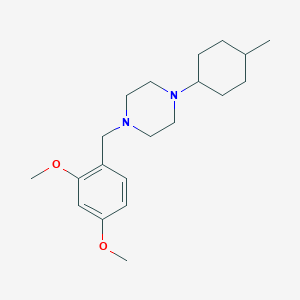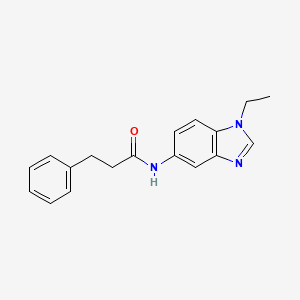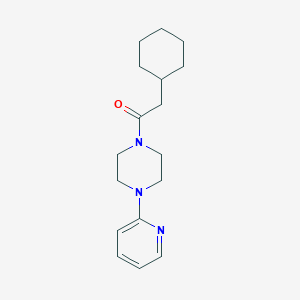![molecular formula C15H11N3O3 B5799932 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione involves the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione has various biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione in lab experiments include its synthetic nature, its stability, and its potential therapeutic properties. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione. These include further studies on its potential therapeutic properties in cancer research, neurological disorders, and infectious diseases. Future research could also focus on improving the solubility of this compound in water and reducing its potential toxicity. Additionally, research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione involves the reaction of 2-hydroxy-1-naphthaldehyde and barbituric acid in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 295-297°C.
Wissenschaftliche Forschungsanwendungen
5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione has been studied for its potential therapeutic properties in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurological disorders, it has been studied for its potential neuroprotective effects and as a possible treatment for Alzheimer's disease. In infectious diseases, it has been studied for its antimicrobial properties and as a potential treatment for bacterial infections.
Eigenschaften
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-13-6-5-9-3-1-2-4-10(9)11(13)7-16-12-8-17-15(21)18-14(12)20/h1-8,19H,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYLNYYZPJUGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CNC(=O)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)

![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

